molecular formula C10H12ClF2NO2 B1469632 (S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride CAS No. 270063-53-1

(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride

Cat. No. B1469632
M. Wt: 251.66 g/mol
InChI Key: NCVOAJRLSYRPAG-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C10H12ClF2NO2 . Its average mass is 251.658 Da and its monoisotopic mass is 251.052460 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a butanoic acid backbone with an amino group at the 3rd carbon and a 3,4-difluorophenyl group also at the 3rd carbon .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.66 g/mol . More detailed physical and chemical properties are not available in my current data sources.

Scientific Research Applications

Synthesis and Analysis

The synthesis of 3,4-disubstituted 4-aminobutanoic acids, including derivatives like "(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride," has been explored due to their pharmacological potential. These compounds are synthesized via acid hydrolysis of oxopyrrolidinecarboxylic acids, a method that ensures direct preparation of targeted γ-aminobutyric acid hydrochlorides in satisfactory yields. This synthesis process is highlighted for its simplicity and efficiency, making these compounds accessible for further pharmacological and structural analyses (Vasil'eva et al., 2016).

Spectroscopic and Structural Investigations

Research on derivatives of 4-amino-3(4-chlorophenyl) butanoic acid, a compound structurally related to "(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride," has provided insights into their molecular structure and vibrational spectra. These investigations utilize spectroscopic methods such as Fourier transform infrared (FT-IR) and Raman spectroscopy to elucidate the molecular characteristics, offering a foundation for understanding the electronic and optical properties of these compounds. Such studies are crucial for assessing the reactivity and potential applications of these compounds in pharmaceuticals (Muthu & Paulraj, 2012).

Potential Pharmaceutical Relevance

The study of 4-amino-3(4-chlorophenyl) butanoic acid and its derivatives, which are chemically akin to "(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride," has also extended to their pharmacological implications. Molecular docking and vibrational studies suggest these compounds have good biological activities, potentially inhibiting Placenta growth factor (PIGF-1). This indicates a promising avenue for pharmaceutical applications, particularly in developing treatments targeting specific biological pathways (Vanasundari et al., 2018).

properties

IUPAC Name

(3S)-3-amino-3-(3,4-difluorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c1-10(13,5-9(14)15)6-2-3-7(11)8(12)4-6;/h2-4H,5,13H2,1H3,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVOAJRLSYRPAG-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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